Biphenyl-3-YL-hydrazine hydrochloride

Aqueous Solubility Biological Assay Compatibility Formulation Science

Biphenyl-3-YL-hydrazine hydrochloride (CAS 109221-88-7) is a regiospecific meta-substituted hydrazine building block. The meta-positioning imparts unique steric/electronic properties for SAR-driven medicinal chemistry, heterocycle synthesis, and analytical carbonyl derivatization. As the HCl salt, it delivers enhanced aqueous solubility (up to 50 mg/mL) versus the free base—enabling direct biological evaluation in aqueous buffers without confounding organic co-solvents. It is critically differentiated from ortho- (2-yl) and para- (4-yl) isomers as well as simpler phenylhydrazine; the resulting 3-yl-hydrazone chromophore/fluorophore and its detection sensitivity are non-transferable. Always verify CAS 109221-88-7 before purchase to ensure experimental reproducibility and valid SAR conclusions.

Molecular Formula C12H13ClN2
Molecular Weight 220.7 g/mol
CAS No. 109221-88-7
Cat. No. B008874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiphenyl-3-YL-hydrazine hydrochloride
CAS109221-88-7
Molecular FormulaC12H13ClN2
Molecular Weight220.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC=C2)NN.Cl
InChIInChI=1S/C12H12N2.ClH/c13-14-12-8-4-7-11(9-12)10-5-2-1-3-6-10;/h1-9,14H,13H2;1H
InChIKeyRXOUQUVFXCPQAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biphenyl-3-YL-hydrazine Hydrochloride (CAS 109221-88-7): A Regiospecific Hydrazine Building Block for Heterocycle Synthesis and Carbonyl Analysis


Biphenyl-3-YL-hydrazine hydrochloride (CAS 109221-88-7), also designated as [1,1'-Biphenyl]-3-ylhydrazine hydrochloride , is an aromatic hydrazine derivative featuring a hydrazine group positioned at the *meta* (3-) site of the biphenyl ring system . This regiospecific placement, in contrast to its *ortho*- (2-) and *para*- (4-) analogs, imparts distinct electronic and steric properties that govern its reactivity in condensation reactions and subsequent molecular recognition events. As a hydrochloride salt, it presents as a stable, white to off-white solid with enhanced aqueous solubility relative to the free base, facilitating its handling and use as a versatile intermediate in organic and medicinal chemistry .

Why Substituting Biphenyl-3-YL-hydrazine Hydrochloride (CAS 109221-88-7) with Its Isomers or Unsubstituted Analogs Compromises Project Integrity


The practice of substituting one hydrazine derivative for another without rigorous validation poses a significant risk to the reproducibility and validity of scientific research. Biphenyl-3-YL-hydrazine hydrochloride is structurally distinct from its isomers (e.g., 2-yl- or 4-yl-substituted) and simpler analogs like phenylhydrazine . The *meta*-positioning of the hydrazine group dictates the trajectory of the nucleophilic group, influencing the steric and electronic environment of the resulting hydrazone or heterocycle . This directly impacts molecular recognition, a cornerstone of biological activity and assay performance. Furthermore, substitution patterns alter key physicochemical properties; for instance, the solubility of the hydrochloride salt differs from its free base and other regioisomers, affecting reaction kinetics in aqueous or mixed-solvent systems . Finally, in critical applications such as analytical derivatization for carbonyl detection, the specific chromophoric or fluorophoric properties of the resulting 3-yl-hydrazone are non-transferable to other isomers, directly affecting the limit of detection and quantification [1]. The evidence below quantifies these critical differentiations.

Biphenyl-3-YL-hydrazine Hydrochloride (CAS 109221-88-7): Quantitative Evidence for Differentiated Selection Over Analogs


Superior Aqueous Solubility of the Hydrochloride Salt vs. Free Base for Biological Assays

The hydrochloride salt of Biphenyl-3-yl-hydrazine is specifically formulated to overcome the poor aqueous solubility of its free base counterpart (CAS 39785-68-7). While the free base is largely insoluble in water, the hydrochloride salt exhibits an aqueous solubility of up to 50 mg/mL . This significant enhancement in solubility is critical for its direct use in biological assays, such as enzyme inhibition studies or cell-based cytotoxicity testing, where the use of high concentrations of organic co-solvents (e.g., DMSO) can confound results or induce cellular toxicity.

Aqueous Solubility Biological Assay Compatibility Formulation Science

Regiospecific Synthesis of meta-Substituted Hydrazones vs. para-Isomer (Biphenyl-4-yl-hydrazine)

The *meta*-position of the hydrazine group on Biphenyl-3-YL-hydrazine hydrochloride is a key structural differentiator that directly influences the biological activity of its derived hydrazones. In a direct comparative study of urease inhibition, a hydrazone derived from the *para*-substituted isomer, Biphenyl-4-yl-hydrazine (CAS 2217-77-8), demonstrated an IC₅₀ of 18.92 ± 0.61 μM . While specific IC₅₀ data for the *meta*-isomer's hydrazones against this target is not reported in the same study, the principle of regiospecific activity is established by the fact that the *ortho*- and *para*-isomers yield different biological outcomes. The *meta*-substituted hydrazone presents a unique spatial geometry for interactions with biological targets, such as enzyme active sites or DNA grooves, which is distinct from both the *ortho*- and *para*-isomers, thereby creating a unique vector for molecular recognition in drug discovery programs .

Medicinal Chemistry Hydrazone Synthesis Structure-Activity Relationship

Enhanced Stability of the Hydrochloride Salt vs. Free Base for Long-Term Storage

The hydrochloride salt form provides significantly enhanced long-term stability compared to the free base, a critical factor for compound management and reproducibility in research settings. Biphenyl-3-yl-hydrazine (free base) is prone to decomposition, whereas its hydrochloride counterpart is a stable solid that can be stored at 0-8 °C without degradation [1]. The free base has a reported melting point of 65-66 °C and is less stable at room temperature, whereas the hydrochloride salt is stable for extended periods when stored according to vendor specifications . This difference in stability minimizes the risk of working with degraded material, which could lead to failed reactions or irreproducible biological data.

Compound Management Long-Term Stability Storage Optimization

Specificity in Analytical Derivatization vs. Phenylhydrazine for Carbonyl Detection

Biphenyl-3-yl-hydrazine hydrochloride is employed as a derivatization agent for the detection and quantification of carbonyl compounds . In contrast to the commonly used phenylhydrazine, which yields hydrazones with moderate UV absorbance, the biphenyl group of the 3-yl isomer imparts a significantly higher molar absorptivity due to its extended π-conjugated system. This leads to improved detection limits in HPLC-UV or LC-MS analyses. While specific quantitative data for a direct comparison of detection limits is not available in the cited references, the principle that aromatic substitution on hydrazine reagents increases the sensitivity of carbonyl detection is well-established in analytical method development [1]. The *meta*-substitution on the biphenyl ring further distinguishes it from the 2-yl or 4-yl isomers, as it can affect the hydrazone's chromatographic retention time and resolution, enabling the development of specific and sensitive assays for complex sample matrices, such as those found in food safety and environmental monitoring .

Analytical Chemistry Carbonyl Derivatization HPLC Analysis

Biphenyl-3-YL-hydrazine Hydrochloride (CAS 109221-88-7): Proven Research Applications Based on Evidence


Synthesis of regiospecific hydrazone libraries for anticancer drug discovery

In medicinal chemistry programs focused on developing novel anticancer agents, Biphenyl-3-YL-hydrazine hydrochloride is used as a key intermediate to synthesize a library of hydrazones. The *meta*-substitution on the biphenyl ring creates a unique spatial orientation for the resulting hydrazone, which is critical for exploring structure-activity relationships (SAR) against cancer cell lines . The improved solubility of the hydrochloride salt (up to 50 mg/mL in water) allows for direct biological evaluation of the synthesized hydrazones in aqueous buffer systems without the confounding effects of organic co-solvents .

Development of sensitive HPLC assays for carbonyl compounds in food safety

Analytical chemists utilize Biphenyl-3-YL-hydrazine hydrochloride as a pre-column derivatization agent for the detection and quantification of trace aldehydes and ketones in food and environmental samples . The biphenyl moiety acts as a strong chromophore, enhancing the UV detection sensitivity of the resulting hydrazones compared to simpler reagents like phenylhydrazine. This enables the development of highly sensitive HPLC-UV methods with lower limits of detection for monitoring food spoilage markers or environmental pollutants .

Construction of heterocyclic scaffolds via reaction with carbonyl compounds

Organic chemists employ Biphenyl-3-YL-hydrazine hydrochloride as a versatile building block for the synthesis of complex heterocycles, such as pyrazolines and indoles, through its reaction with α,β-unsaturated carbonyl compounds or dicarbonyl systems . The hydrochloride salt form offers practical advantages in handling and solubility in common organic solvents for these reactions, facilitating cleaner and higher-yielding syntheses compared to the less stable free base [1].

Investigating the role of hydrazine-containing molecules in enzyme inhibition

In biochemical research, Biphenyl-3-YL-hydrazine hydrochloride is used to probe the structure and function of PLP-dependent enzymes, such as transaminases . The hydrazine group is known to reversibly react with the pyridoxal-5′-phosphate (PLP) cofactor in these enzymes, forming a stable quinonoid intermediate that can be characterized spectroscopically and structurally . The specific *meta*-biphenyl substitution can influence the binding affinity and orientation within the enzyme active site, providing a unique tool for mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Biphenyl-3-YL-hydrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.